molecular formula C15H22Cl2N2O3 B609118 2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride CAS No. 186826-17-5

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride

Cat. No.: B609118
CAS No.: 186826-17-5
M. Wt: 349.2 g/mol
InChI Key: HBLRTSYSGOFQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

ML 10302 Hydrochloride interacts with the 5-HT4 receptor, a subtype of the serotonin receptor . It acts as an agonist, meaning it binds to this receptor and activates it . The nature of this interaction is characterized by high affinity and selectivity .

Cellular Effects

ML 10302 Hydrochloride influences cell function by activating the 5-HT4 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase sAPPα levels in the cortex in an animal model of Alzheimer’s disease .

Molecular Mechanism

The mechanism of action of ML 10302 Hydrochloride involves binding to the 5-HT4 receptor . This binding activates the receptor, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

The effects of ML 10302 Hydrochloride can change over time in laboratory settings . For example, it has been shown to increase sAPPα levels in the cortex in an animal model of Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of ML 10302 Hydrochloride can vary with different dosages in animal models . For example, it has been shown to increase sAPPα levels in the cortex in an animal model of Alzheimer’s disease at a dosage of 20 mg/kg .

Metabolic Pathways

Its primary action is as an agonist of the 5-HT4 receptor .

Transport and Distribution

Its primary action is as an agonist of the 5-HT4 receptor .

Subcellular Localization

Its primary action is as an agonist of the 5-HT4 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML 10302 hydrochloride typically involves the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 1-(2-chloroethyl)piperidine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of ML 10302 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the consistency and purity of the final product. The compound is usually produced in a controlled environment to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions: ML 10302 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and methoxy groups on the benzene ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of ML 10302 hydrochloride .

Scientific Research Applications

ML 10302 hydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3.ClH/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18;/h9-10H,2-8,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLRTSYSGOFQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719340
Record name 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186826-17-5
Record name 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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